molecular formula C15H20ClNO3 B2518579 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide CAS No. 2034483-90-2

4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Cat. No.: B2518579
CAS No.: 2034483-90-2
M. Wt: 297.78
InChI Key: ITMCUHQTOAJOAB-UHFFFAOYSA-N
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Description

Product Overview 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide (CAS Number: 2034483-90-2) is a synthetic benzamide derivative with a molecular weight of 297.78 g/mol and a molecular formula of C 15 H 20 ClNO 3 . This compound features a 4-chlorophenyl group linked by an amide bond to a propyl chain that is substituted with a hydroxyl group and a tetrahydropyran-4-yl (oxan-4-yl) moiety, creating a multifunctional structure valuable for chemical and biological research . Research Applications and Value This compound serves as a versatile building block in organic synthesis . Its functional groups, including the secondary alcohol and the amide bond, allow for various chemical transformations such as oxidation, hydrolysis, and nucleophilic aromatic substitution, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Preliminary research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties . Studies have shown its effectiveness in inhibiting the growth of bacterial strains like Staphylococcus aureus and Escherichia coli , suggesting its value as a lead compound in antibiotic development . Its ability to modulate pro-inflammatory cytokines also points to potential applications in managing inflammatory conditions . Furthermore, benzamide derivatives are widely investigated for their therapeutic potential, including as inhibitors of biological targets such as the P2X7 receptor, which is implicated in inflammatory diseases like rheumatoid arthritis and osteoarthritis . Handling and Usage Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-13-3-1-12(2-4-13)15(19)17-8-5-14(18)11-6-9-20-10-7-11/h1-4,11,14,18H,5-10H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMCUHQTOAJOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxy group on the propyl chain undergoes oxidation under controlled conditions. Common oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent convert the alcohol to a ketone without degrading the tetrahydropyran (oxane) ring.

Reaction Reagents/Conditions Product
Alcohol → KetonePCC in CH₂Cl₂, 0–25°C4-Chloro-N-[3-oxo-3-(oxan-4-yl)propyl]benzamide

This transformation is critical for modifying the compound’s polarity and biological activity.

Amide Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine derivative.

Reaction Reagents/Conditions Products
Acidic Hydrolysis6M HCl, reflux, 12 hr4-Chlorobenzoic acid + 3-Amino-3-(oxan-4-yl)propan-1-ol
Basic HydrolysisNaOH (aq), Δ, 8 hr4-Chlorobenzoate salt + 3-Amino-3-(oxan-4-yl)propan-1-ol

Hydrolysis products are valuable intermediates for synthesizing derivatives or studying metabolic pathways.

Nucleophilic Aromatic Substitution

The chloro substituent on the benzene ring participates in nucleophilic substitution under specific conditions. Electron-withdrawing groups (e.g., amide) activate the ring for reactions with amines or alkoxides .

Reaction Reagents/Conditions Product
Chloro → MethoxyNaOMe, CuI, DMF, 100°C4-Methoxy-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

Such substitutions enable diversification of the aromatic moiety for structure-activity relationship studies .

Esterification and Acylation

The hydroxy group reacts with acyl chlorides or anhydrides to form esters, enhancing the compound’s lipophilicity.

Reaction Reagents/Conditions Product
Ester FormationAc₂O, pyridine, RT4-Chloro-N-[3-acetoxy-3-(oxan-4-yl)propyl]benzamide

Ester derivatives are often used to improve bioavailability in drug development.

Ring-Opening Reactions

The oxan-4-yl (tetrahydropyran) ring undergoes acid-catalyzed ring-opening to form a diol, which can further react or cyclize.

Reaction Reagents/Conditions Product
Acidic HydrolysisH₂SO₄ (conc.), H₂O, Δ4-Chloro-N-[3-hydroxy-3-(4-hydroxypentyl)propyl]benzamide

This reaction modifies the aliphatic chain’s conformational flexibility.

Coupling Reactions

The amide nitrogen or hydroxy group can serve as a site for cross-coupling (e.g., Buchwald-Hartwig) to introduce aryl or alkyl groups .

Reaction Reagents/Conditions Product
Suzuki-Miyaura CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃4-Aryl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide

These reactions are pivotal for synthesizing libraries of analogs in medicinal chemistry .

Key Research Findings:

  • Optimized Conditions : Oxidation and hydrolysis require strict temperature control to prevent side reactions.

  • Catalytic Efficiency : Palladium catalysts enhance coupling yields (>80%) compared to copper-mediated methods .

  • Stability : The compound is stable in neutral aqueous solutions but degrades under prolonged acidic/basic conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H20ClNO3, featuring a benzamide core with a chlorine atom and a hydroxy group attached to an oxan-4-yl propyl chain. Its unique structure contributes to its diverse applications.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation and substitution.
Reaction TypeDescriptionCommon Reagents
OxidationHydroxy group can be oxidized to form carbonyl compounds.Potassium permanganate (KMnO4)
ReductionAmide bond can be reduced to form amines.Lithium aluminum hydride (LiAlH4)
SubstitutionChlorine can be replaced with nucleophiles.Sodium methoxide (NaOCH3)

Biology

  • Biological Activity : Research indicates that 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Medicine

  • Therapeutic Potential : The compound is under investigation for its therapeutic effects in treating diseases such as cancer and inflammatory disorders. Preliminary studies suggest that it may inhibit specific pathways involved in disease progression.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers assessed the compound's ability to modulate inflammatory cytokines in vitro. The findings revealed that treatment with this compound reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

4-Chloro-N-[3-(1-pyrrolidinyl)propyl]benzamide

  • Structure : Propyl chain substituted with a pyrrolidine (5-membered nitrogen-containing ring) instead of oxane.
  • Key Data :

    Property Value
    Molecular Formula C₁₄H₁₉ClN₂O
    Molecular Weight 266.77 g/mol
    LogP (Predicted) ~2.1 (moderate lipophilicity)
  • Comparison : The pyrrolidine ring introduces basicity due to the secondary amine, contrasting with the oxygen-containing oxane ring in the target compound. This difference may alter hydrogen-bonding capacity and solubility .

4-Chloro-N-(3-fluoro-1-hydroxypropyl)benzamide (2j)

  • Structure : Propyl chain with a hydroxyl and a fluorine substituent.
  • Key Data: Property Value Molecular Formula C₁₀H₁₀ClFNO₂ Molecular Weight 238.64 g/mol Yield 40% (synthesized via photoredox catalysis)
  • Comparison : The fluorine atom enhances electronegativity and metabolic stability compared to the oxane ring. The absence of a bulky heterocycle may improve membrane permeability but reduce target specificity .

Crystal Structure of 4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate

  • Structure : Piperidine ring substituted with a 4-chlorobenzoyl group.
  • Key Data :

    Property Value
    Conformation Chair conformation of piperidine
    Hydrogen Bonding O–H···O, N–H···O, C–H···O
  • The oxane ring in the target compound may exhibit similar conformational rigidity but with reduced hydrogen-bond donor capacity .

N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

  • Structure : Complex substituents including a methoxyphenyl group and chlorobenzyl amine.
  • Key Data :

    Property Value
    Molecular Weight 464.98 g/mol
    Melting Point 142.9–143.4°C
    LogP ~3.2 (calculated)
  • Comparison : The extended aromatic system increases lipophilicity and may enhance protein binding. The target compound’s oxane ring could mitigate excessive hydrophobicity, improving aqueous solubility .

Enzyme Inhibition and Ligand Activity

  • 4-Chloro-N-[3-(dimethylamino)propyl]benzamide (15): Stimulates soluble guanylate cyclase (sGC), a key enzyme in vasodilation pathways. The dimethylamino group’s basicity likely facilitates ionic interactions with the enzyme’s active site .

Biological Activity

4-Chloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a synthetic compound with a complex molecular structure that includes a benzamide core, a chlorine atom, and an oxan-4-yl propyl chain. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The molecular formula for this compound is C11H14ClN1O3C_{11}H_{14}ClN_{1}O_{3}, with a molecular weight of 247.69 g/mol. The compound's structure allows for various chemical reactions, such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : Various benzamide derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties : Some studies suggest that such compounds may inhibit inflammatory pathways.
  • Potential Therapeutic Effects : Investigations into their roles in treating diseases such as heart failure and cancer are ongoing.

The biological activity of this compound may involve interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways that lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains
Anti-inflammatoryModulates inflammatory responses
Cardiovascular EffectsPotential benefits in heart failure models
Cancer TreatmentInvestigated for therapeutic effects in various cancers

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of benzamide derivatives found that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of related compounds demonstrated that they could reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess similar properties, warranting further investigation.

Case Study 3: Cardiovascular Implications

A model assessing the effects of benzamide derivatives on heart failure indicated that certain structural modifications could enhance their protective effects on cardiac tissue during ischemia-reperfusion injury. The study highlighted the potential role of these compounds in modulating left ventricular pressure, which could be beneficial in heart failure treatment protocols.

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